Ethyl 4-amino-3-hydroxybenzoate

Catalog No.
S1535183
CAS No.
87081-52-5
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-3-hydroxybenzoate

CAS Number

87081-52-5

Product Name

Ethyl 4-amino-3-hydroxybenzoate

IUPAC Name

ethyl 4-amino-3-hydroxybenzoate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3

InChI Key

SVLMEEHRAATUJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O

Synonyms

4-Amino-3-hydroxy-benzoic Acid Ethyl Ester; 4-Amino-3-hydroxybenzoic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O

Ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5) is a highly processable ortho-aminophenol derivative widely utilized as a bifunctional building block in organic synthesis and materials science. Featuring a para-amino and meta-hydroxy configuration relative to its ethyl ester group, this compound serves as a critical precursor for the synthesis of benzoxazoles, polybenzoxazoles (PBOs), and complex 1,4-benzoxazine scaffolds [1]. The presence of the ethyl ester fundamentally alters the compound's physicochemical profile compared to its free acid counterpart, offering enhanced solubility in polar aprotic solvents (e.g., DMF, THF) and a significantly depressed melting point (90–94 °C) . These properties make it an optimal choice for liquid-phase polymerizations, biocatalytic oxidations, and multi-step pharmaceutical syntheses where the free acid would suffer from poor processability or unwanted side reactions [2].

Substituting Ethyl 4-amino-3-hydroxybenzoate with its free acid (4-Amino-3-hydroxybenzoic acid, CAS 2374-03-0) or methyl ester (CAS 63435-16-5) introduces severe processing bottlenecks in both laboratory and industrial workflows. The free acid exhibits a high melting point (>211 °C) and poor solubility in standard organic solvents due to extensive intermolecular hydrogen bonding, which complicates homogeneous phase reactions and necessitates aggressive, high-temperature processing that can lead to premature thermal degradation or decarboxylation . While the methyl ester offers improved solubility over the free acid, its more rigid crystal lattice still results in a higher melting point (~120 °C) compared to the ethyl ester . Consequently, the ethyl ester is uniquely positioned to provide the lowest thermal processing window and superior solvation kinetics, which are critical for maximizing yields in temperature-sensitive cyclizations and biocatalytic transformations.

Thermal Processing Window and Melt Processability

Thermal characterization reveals that the ethyl esterification of the 4-amino-3-hydroxybenzoate core dramatically reduces its melting point, directly impacting its processability in melt-phase and low-temperature solution reactions. Ethyl 4-amino-3-hydroxybenzoate exhibits a melting point of 90–94 °C, which is approximately 28 °C lower than the methyl ester analog (118–122 °C) and over 115 °C lower than the free 4-amino-3-hydroxybenzoic acid (211–215 °C) . This significant depression in melting temperature indicates weaker intermolecular lattice forces, correlating directly with enhanced solubility in organic solvents like DMF and chloroform .

Evidence DimensionMelting Point / Thermal Processing Minimum
Target Compound Data90–94 °C
Comparator Or BaselineMethyl ester (118–122 °C) and Free acid (211–215 °C)
Quantified Difference~28 °C reduction vs. methyl ester; >115 °C reduction vs. free acid
ConditionsStandard atmospheric pressure thermal analysis

Enables lower-temperature processing and faster dissolution in organic solvents, preventing thermal degradation during the synthesis of polybenzoxazoles.

Compatibility with Biocatalytic o-Quinone Imine Generation

Ethyl 4-amino-3-hydroxybenzoate is a validated substrate for environmentally benign biocatalytic oxidation methodologies. In comparative green chemistry studies, it serves as a highly effective ortho-aminophenol precursor that undergoes laccase or peroxidase-mediated oxidation to form reactive o-quinone imines[1]. These intermediates readily participate in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles to yield complex 1,4-benzoxazine derivatives [2]. The ethyl ester group provides the necessary lipophilicity to remain soluble in the aqueous/organic co-solvent systems required for biocatalysis, avoiding the precipitation issues commonly encountered with the highly polar free acid [3].

Evidence DimensionBiocatalytic Substrate Viability
Target Compound DataSuccessfully undergoes enzymatic oxidation and IEDDA cyclization
Comparator Or BaselineFree acid analogs (prone to precipitation in biocatalytic media)
Quantified DifferenceEnables homogeneous biocatalytic conversion to 1,4-benzoxazines
ConditionsEnzymatic oxidation coupled with dienophile trapping

Allows procurement teams to source a precursor that supports sustainable, heavy-metal-free synthetic routes for complex heterocycles.

Orthogonal Protection in Multi-Step Pharmaceutical Synthesis

In the synthesis of advanced therapeutics, such as cytotoxic N-mustard derivatives of Hoechst 33258 analogs, Ethyl 4-amino-3-hydroxybenzoate functions as a crucial orthogonally protected building block . The ethyl ester effectively masks the carboxylic acid moiety, preventing unwanted side reactions during the functionalization of the amino and hydroxyl groups . Unlike the free acid, which requires an additional, yield-reducing esterification step prior to coupling, the pre-formed ethyl ester streamlines the synthetic pathway, improving overall atom economy and reducing procurement costs associated with auxiliary protecting reagents.

Evidence DimensionSynthetic Step Reduction
Target Compound DataPre-protected carboxylate allows direct N/O-functionalization
Comparator Or BaselineFree 4-amino-3-hydroxybenzoic acid (requires +1 protection step)
Quantified DifferenceEliminates 1 synthetic step and associated yield losses
ConditionsMulti-step synthesis of Hoechst 33258 analogs

Reduces total synthesis time and reagent costs for pharmaceutical manufacturing by providing a pre-protected, reaction-ready scaffold.

Precursor for Polybenzoxazole (PBO) High-Performance Polymers

Directly leveraging its low melting point (90-94 °C) and high solubility in aprotic solvents, this compound is ideal for synthesizing PBOs where homogeneous liquid-phase polymerization is required to achieve high molecular weights without premature thermal degradation .

Green Synthesis of 1,4-Benzoxazine Scaffolds

Utilizing its compatibility with enzymatic oxidation, it is the optimal choice for research groups and scale-up facilities employing biocatalytic laccase/peroxidase systems to generate o-quinone imines for inverse electron-demand Diels-Alder reactions [1].

Building Block for Hoechst 33258 Analogs and DNA-Binding Therapeutics

Acting as an orthogonally protected intermediate, it streamlines the synthesis of cytotoxic N-mustard derivatives by eliminating the need for transient carboxylic acid protection during complex coupling sequences .

XLogP3

1.1

Wikipedia

Ethyl 4-amino-3-hydroxybenzoate

Dates

Last modified: 08-15-2023

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